Deoxyvariolin B

Total Synthesis Process Chemistry Scalability

Deoxyvariolin B is a synthetic, non-natural analogue of the marine alkaloid variolin B, belonging to the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine class of cyclin-dependent kinase (CDK) inhibitors. Originally derived from the Antarctic sponge Kirkpatrickia variolosa, deoxyvariolin B differs from the natural product by the absence of the C-4 hydroxyl group, resulting in improved synthetic accessibility and solubility while retaining the core tricyclic pharmacophore required for CDK inhibition and p53-independent apoptosis.

Molecular Formula C14H11N7
Molecular Weight 277.28 g/mol
Cat. No. B1242605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyvariolin B
Synonymsdeoxyvariolin B
variolin B
Molecular FormulaC14H11N7
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N3C(=C2C4=NC(=NC=C4)N)C=CN=C3N
InChIInChI=1S/C14H11N7/c15-13-18-6-3-9(20-13)11-8-2-1-5-17-12(8)21-10(11)4-7-19-14(21)16/h1-7H,(H2,16,19)(H2,15,18,20)
InChIKeyJTQQDEMYPLKSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxyvariolin B: A Core Marine Alkaloid Scaffold for CDK-Targeted Procurement


Deoxyvariolin B is a synthetic, non-natural analogue of the marine alkaloid variolin B, belonging to the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine class of cyclin-dependent kinase (CDK) inhibitors [1]. Originally derived from the Antarctic sponge Kirkpatrickia variolosa, deoxyvariolin B differs from the natural product by the absence of the C-4 hydroxyl group, resulting in improved synthetic accessibility and solubility while retaining the core tricyclic pharmacophore required for CDK inhibition and p53-independent apoptosis [2][3].

CDK pathway inhibition profiling studies
Synthetically accessible scaffold for medicinal chemistry campaigns
p53-independent pathway analysis and Pgp evasion models

Why Variolin B, Meriolins, or Meridianins Cannot Simply Replace Deoxyvariolin B in Research Procurement


Although variolin B, meriolins, and meridianins share a common 2-aminopyrimidine-indole ancestry, their kinase inhibition profiles, synthetic accessibility, and cellular resistance properties diverge substantially. Deoxyvariolin B occupies a distinct position: it is synthetically simpler and higher-yielding than variolin B [1], yet retains the p53-independent apoptotic activity and Pgp evasion not uniformly present in meridianins or early meriolins [2]. Its analogue SAR shows that even minor structural modifications cause ≥10-fold loss of bioactivity [3], underscoring that in-class substitution without quantitative head-to-head data risks procurement of a compound with unpredictably altered potency and target selectivity.

This Product
Core deoxyvariolin B scaffold with characterized CDK selectivity and p53-independent pathway response
vs
Variolin B
Synthetic complexity and lower yield may constrain large-scale procurement for screening
This Product
Steep SAR profile with ≥10-fold bioactivity difference from minor modifications
vs
Meriolins / Meridianins
CDK inhibition profile and Pgp resistance profile may not transfer directly

Deoxyvariolin B Quantitative Differentiation Evidence: Synthesis, Kinase Selectivity, and Cellular Resistance


Synthetic Step-Count and Yield Advantage Over Variolin B

Deoxyvariolin B is synthesised in 6 steps with 23% overall yield, whereas variolin B requires 8 steps and achieves only 17% overall yield from the same commercially available starting material (4-chloro-2-methylthiopyrimidine) [1]. This represents a 25% reduction in step count and a 35% relative increase in overall yield.

Synthetic Efficiency
Head-to-head
6 steps, 23% overall yield
Supports supply selection for scale-up screening
Versus variolin B: 8 steps, 17% yield
Total Synthesis Process Chemistry Scalability

CDK Inhibition Profile: Selectivity Differences vs. Variolin B and Meriolin 1

In a direct comparative kinase panel, deoxyvariolin B inhibited CDK1/cyclin B (IC50 0.34 μM), CDK2/cyclin A (0.21 μM), CDK5/p25 (0.43 μM), CDK9/cyclin T (0.041 μM), GSK-3 (0.71 μM), and CK1 (0.022 μM). Relative to variolin B, deoxyvariolin B was 5.7-fold less potent at CDK1, 2.6-fold less potent at CDK2, yet only 1.6-fold less potent at CDK9, indicating a compressed differential between CDK9 and CDK1/2. Compared with meriolin 1, deoxyvariolin B showed greater potency at CDK1 (2.3-fold), CDK2 (2.3-fold), and CDK5 (1.2-fold) [1].

CDK Profiling
Head-to-head
CDK9 IC50 0.041 µM; CDK1 IC50 0.34 µM
Supports CDK9-biased pathway vs CDK1/2 research
Compressed differential vs variolin B at CDK9
Kinase Inhibition CDK Selectivity IC50 Profiling

Cellular Potency and Resistance Profile: p53-Independence and Pgp Evasion

In a panel of human cancer cell lines, deoxyvariolin B and variolin B inhibited colony formation, caused cell cycle perturbations, and induced apoptosis at equivalent concentrations of 0.1–2 μM [1]. Critically, LoVo/Dx cells overexpressing P-glycoprotein (Pgp) remained equally sensitive to both compounds as the parental line, confirming that variolins are not Pgp substrates. Moreover, cytotoxic potency was comparable in cells with wild-type p53 and sub-lines with inactivated p53, demonstrating p53-independent activity [1].

Cellular Potency
Head-to-head
p53-independent activity; non-Pgp substrate
Supports resistant cell-model pathway analysis
Equivalent cytotoxicity to variolin B at 0.1–2 µM
Drug Resistance p53 Independence P-glycoprotein

Structure-Activity Relationship: Analogues of Deoxyvariolin B Lose ≥10-Fold Activity

A library of approximately fifteen deoxyvariolin B analogues, synthesised and tested against the P388 murine leukaemia cell line, showed an appreciable loss of bioactivity, typically around one order of magnitude (≥10-fold) compared with deoxyvariolin B [1]. This steep SAR confirms that the deoxyvariolin B core structure is highly optimised for biological activity and that even conservative modifications are poorly tolerated.

SAR Optimization
Class-level
~15 analogues, ≥10-fold variation
Steep SAR highlights core scaffold importance
Data to verify from P388 cell line screening
SAR Medicinal Chemistry Scaffold Validation

Deoxyvariolin B: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


CDK9-Selective Probe in Transcription-Dependent Cancer Models

With an IC50 of 0.041 μM against CDK9—only 1.6-fold weaker than variolin B yet substantially less potent at CDK1/2—deoxyvariolin B is suitable as a CDK9-biased chemical probe in models of transcription-addicted cancers such as MYC-driven lymphomas or mixed-lineage leukaemia, where CDK9 inhibition is therapeutically relevant [1].

Scalable Starting Point for Medicinal Chemistry Campaigns

The 6-step, 23%-yield synthesis from commercial 4-chloro-2-methylthiopyrimidine [1] makes deoxyvariolin B the most accessible variolin-class scaffold for analogue library construction. Its validated core structure, with SAR demonstrating ≥10-fold activity loss upon modification [2], provides a reliable template for lead optimisation programs.

Functional Studies in p53-Mutant or Multi-Drug Resistant Tumour Models

Deoxyvariolin B retains full cytotoxic potency in p53-inactivated cells and in Pgp-overexpressing, multi-drug resistant lines, matching variolin B's resistance profile [1]. This makes it a preferred tool compound for investigating CDK-dependent apoptosis in genetic backgrounds that confer resistance to conventional chemotherapeutics.

Biochemical Assay Standard for Variolin-Class CDK Inhibitor Screening

Given its well-characterised kinase inhibition profile across CDK1,2,5,9, GSK3, and CK1 [1], deoxyvariolin B can serve as a reference inhibitor in biochemical CDK panels, enabling cross-study comparability and normalisation when evaluating next-generation variolin or meriolin hybrids.

Application
Selection Property
Validation Focus
CDK9-biased pathway analysis
CDK9 vs CDK1/2 inhibition profile
Pathway response in transcription-dependent models
Scaffold optimization and library synthesis
Synthetic accessibility (step-count / yield)
Structure-Activity Relationship (SAR) characterization
Resistance pathway model studies
Cellular potency (p53 mutant, Pgp+)
Resistance profiling in cell models
Biochemical screening for variolin-class inhibitors
Broad CDK/GSK3/CK1 inhibition profile
Reference inhibitor benchmarking for cross-study comparison
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